molecular formula C9H6BrClO B2517528 (2E)-3-(2-Bromophenyl)acryloyl chloride CAS No. 119411-68-6; 851664-10-3

(2E)-3-(2-Bromophenyl)acryloyl chloride

Cat. No.: B2517528
CAS No.: 119411-68-6; 851664-10-3
M. Wt: 245.5
InChI Key: ZJYOGIMOIFDSAW-AATRIKPKSA-N
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Description

(2E)-3-(2-Bromophenyl)acryloyl chloride is an α,β-unsaturated acyl chloride characterized by a bromine substituent at the ortho position of the phenyl ring. It is synthesized via the reaction of (E)-3-(2-bromophenyl)acrylic acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity (81% yield) . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 7.93 (d, J = 15.7 Hz, 1H), 7.79–7.39 (m, 4H), 6.63 (d, J = 15.7 Hz, 1H).
  • ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 142.4 (C-Br), 133.4–120.5 (aromatic carbons).
  • HRMS (ESI⁻): Observed m/z 248.9665 (calculated 248.9663 for C₁₀H₆BrN₂O⁻) .

This compound is primarily used in synthesizing bicyclic guanidines via cascade hydroamination/Michael addition reactions . Its reactivity stems from the electron-withdrawing bromine substituent, which enhances electrophilicity at the α,β-unsaturated carbonyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYOGIMOIFDSAW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Boiling Point (°C) Melting Point (°C) Key Applications
This compound C₉H₆BrClO 245.50 Br (ortho) Not reported Not reported Bicyclic guanidine synthesis
(2E)-3-(4-Chlorophenyl)acryloyl chloride C₉H₆Cl₂O 201.05 Cl (para) Not reported Not reported Intermediate in chalcone derivatives
(2E)-3-(4-Methylphenyl)acryloyl chloride C₁₁H₉ClO 196.64 CH₃ (para) 132–135 -15 Reagent in drug/pesticide synthesis
(2E)-3-(3-Nitrophenyl)acryloyl chloride C₉H₆ClNO₃ 211.60 NO₂ (meta) Not reported Not reported Fluorescent dyes, bioactive molecules
(2E)-3-(2,6-Dichlorophenyl)acryloyl chloride C₉H₅Cl₃O 235.49 Cl (ortho, para) Not reported Not reported Not reported
(2E)-3-(1-Naphthyl)acryloyl chloride C₁₃H₉ClO 216.67 Naphthyl (aromatic) Not reported Not reported Specialty polymer synthesis

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs) :

    • Bromine (ortho): Enhances electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks (e.g., in guanidine synthesis) .
    • Chlorine (para): Similar EWG effect but lower steric hindrance compared to bromine; used in chalcone derivatives for pharmaceutical applications .
    • Nitro (meta): Stronger EWG than halogens, increasing reactivity toward conjugate additions; utilized in fluorescent dyes .
  • Electron-Donating Groups (EDGs) :

    • Methyl (para): Reduces electrophilicity, stabilizing the compound; applications in less reactive synthetic pathways (e.g., stable intermediates) .

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